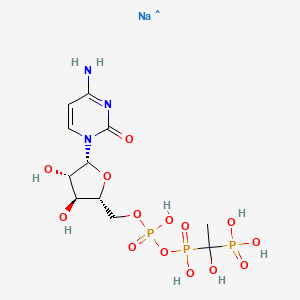

MBC-11 trisodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H20N3NaO14P3 |

|---|---|

Molecular Weight |

534.20 g/mol |

InChI |

InChI=1S/C11H20N3O14P3.Na/c1-11(18,29(19,20)21)30(22,23)28-31(24,25)26-4-5-7(15)8(16)9(27-5)14-3-2-6(12)13-10(14)17;/h2-3,5,7-9,15-16,18H,4H2,1H3,(H,22,23)(H,24,25)(H2,12,13,17)(H2,19,20,21);/t5-,7-,8+,9-,11?;/m1./s1 |

InChI Key |

MMTNYCOGGHXEIF-UIRRGPDLSA-N |

Isomeric SMILES |

CC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.[Na] |

Canonical SMILES |

CC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

The Dual-Edged Sword: An In-depth Technical Guide on the Etidronate-Cytarabine Conjugate in Bone Metastasis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bone metastasis remains a significant challenge in oncology, creating a complex and often painful clinical scenario. The unique microenvironment of bone tissue provides a sanctuary for metastatic tumor cells, shielding them from systemic therapies. To address this, a novel therapeutic strategy has emerged: the conjugation of bone-seeking agents with potent cytotoxic drugs. This technical guide delves into the core of one such promising conjugate, combining the bisphosphonate etidronate with the chemotherapeutic agent cytarabine. This conjugate, exemplified by the clinical candidate MBC-11, is designed to selectively deliver a cytotoxic payload to the site of bone metastasis, thereby increasing therapeutic efficacy while potentially reducing systemic toxicity. This document provides a comprehensive overview of the conjugate's mechanism of action, synthesis, and preclinical and clinical evaluation, offering a technical resource for researchers and drug development professionals in the field of oncology.

Introduction: The Rationale for a Bone-Targeted Approach

Bone is a frequent site of metastasis for several common cancers, including breast, prostate, and lung cancer. The vicious cycle of tumor growth in the bone involves a complex interplay between cancer cells and the bone microenvironment. Tumor cells secrete factors that stimulate osteoclasts, the cells responsible for bone resorption. This degradation of the bone matrix releases growth factors that, in turn, fuel further tumor proliferation.

Standard chemotherapeutic agents, such as cytarabine, are effective in killing rapidly dividing cancer cells but lack specificity for bone tissue. This can lead to significant systemic side effects and suboptimal drug concentrations at the tumor site within the bone. The etidronate-cytarabine conjugate is engineered to overcome these limitations. Etidronate, a first-generation bisphosphonate, has a high affinity for hydroxyapatite, the mineral component of bone. By linking cytarabine to etidronate, the conjugate is designed to accumulate at sites of high bone turnover, which are characteristic of bone metastases.

Mechanism of Action: A Two-Pronged Attack

The etidronate-cytarabine conjugate exerts its anti-cancer effects through a dual mechanism of action, leveraging the properties of both its constituent molecules.

2.1. Bone Targeting and Anti-resorptive Activity of Etidronate

Etidronate's primary role in the conjugate is to act as a "homing device" to the bone. Its phosphonate groups chelate calcium ions in the hydroxyapatite matrix, leading to its accumulation in the skeleton. Once localized, etidronate exhibits its intrinsic anti-resorptive properties. It is metabolized by osteoclasts into a non-hydrolyzable ATP analog, inducing osteoclast apoptosis and thereby inhibiting bone resorption[1]. This action helps to break the vicious cycle of bone metastasis.

2.2. Localized Cytotoxicity of Cytarabine

Upon accumulation in the bone microenvironment, the conjugate is designed to release cytarabine. While the precise cleavage mechanism in the bone microenvironment is a subject of ongoing research, it is hypothesized to occur via hydrolysis. The released cytarabine, a pyrimidine analog, then exerts its cytotoxic effects. It is intracellularly converted to its active triphosphate form, which inhibits DNA polymerase and becomes incorporated into DNA, ultimately leading to the termination of DNA synthesis and cell death, particularly in rapidly dividing cancer cells[2][3][4][5]. By concentrating cytarabine at the site of the bone tumor, the conjugate aims to achieve a high local drug concentration, enhancing its anti-tumor efficacy while minimizing exposure to healthy tissues.

Signaling Pathways in Bone Metastasis

The progression of bone metastasis involves a complex network of signaling pathways. Key among these is the RANKL/RANK/OPG pathway, which is a critical regulator of osteoclast differentiation and activation. Tumor cells in the bone can upregulate RANKL expression, leading to increased osteoclast activity and bone resorption. The etidronate component of the conjugate, by inducing osteoclast apoptosis, indirectly interferes with this signaling axis.

Figure 1: Vicious cycle of bone metastasis signaling.

Synthesis of the Etidronate-Cytarabine Conjugate

While the precise, proprietary synthesis method for clinical-grade etidronate-cytarabine conjugate (MBC-11) is not publicly available, the general principles of conjugating bisphosphonates to therapeutic agents involve the formation of a stable but cleavable linker between the two molecules. This typically involves the reaction of a functional group on the cytarabine molecule with a corresponding reactive group on the etidronate molecule or a linker attached to it.

Conceptual Synthesis Workflow:

A plausible synthetic route would involve the activation of a hydroxyl or amine group on cytarabine, followed by reaction with a suitably functionalized etidronate derivative. The linker's design is critical to ensure stability in circulation and efficient cleavage at the target site.

Figure 2: Conceptual workflow for etidronate-cytarabine conjugate synthesis.

Preclinical Evaluation

4.1. In Vitro Studies

Preclinical in vitro studies are essential to evaluate the cytotoxicity of the conjugate against relevant cancer cell lines and its effect on bone cell function.

4.1.1. Cytotoxicity Assays

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxic potential of the conjugate. These assays are typically performed on various bone-related cancer cell lines.

| Cell Line | Cancer Type | Etidronate IC50 (µM) | Cytarabine IC50 (µM) | Etidronate-Cytarabine Conjugate IC50 (µM) |

| Saos-2 | Osteosarcoma | >100 | Data not available | Data not available |

| U2OS | Osteosarcoma | >100 | Data not available | Data not available |

| RPMI 8226 | Multiple Myeloma | >100 | Data not available | Data not available |

| U266 | Multiple Myeloma | >100 | Data not available | Data not available |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate bone cancer cells (e.g., Saos-2, U2OS) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of the etidronate-cytarabine conjugate, etidronate alone, and cytarabine alone for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using a dose-response curve.

4.1.2. Bone Resorption Assays

To assess the anti-resorptive activity of the conjugate, in vitro osteoclastogenesis and bone resorption assays are performed.

Experimental Protocol: Pit Formation Assay

-

Osteoclast Generation: Culture bone marrow-derived macrophages in the presence of M-CSF and RANKL to differentiate them into mature osteoclasts.

-

Co-culture: Seed the mature osteoclasts onto bone slices or dentin discs in the presence of varying concentrations of the etidronate-cytarabine conjugate.

-

Incubation: Culture for 7-14 days to allow for bone resorption.

-

Cell Removal: Remove the osteoclasts from the bone/dentin surface.

-

Staining and Visualization: Stain the resorption pits with Toluidine Blue and visualize using light microscopy.

-

Quantification: Quantify the resorbed area using image analysis software.

4.2. In Vivo Studies

Animal models of bone metastasis are crucial for evaluating the in vivo efficacy, pharmacokinetics, and safety of the etidronate-cytarabine conjugate.

Experimental Protocol: Murine Model of Bone Metastasis (Intracardiac Injection)

-

Cell Preparation: Culture human breast cancer cells (e.g., MDA-MB-231) or multiple myeloma cells (e.g., RPMI 8226) that are luciferase-tagged.

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID).

-

Intracardiac Injection: Anesthetize the mice and inject the cancer cells directly into the left ventricle of the heart.

-

Tumor Growth Monitoring: Monitor tumor growth and the development of bone metastases using bioluminescence imaging (BLI) and X-ray or micro-CT.

-

Treatment: Once bone metastases are established, treat the mice with the etidronate-cytarabine conjugate, vehicle control, etidronate alone, or cytarabine alone.

-

Efficacy Assessment: Monitor tumor burden via BLI, assess bone destruction using imaging, and record survival data.

-

Histological Analysis: At the end of the study, harvest the bones for histological analysis to confirm the presence of tumors and assess the effects on the bone microenvironment.

Figure 3: Workflow for in vivo evaluation of the etidronate-cytarabine conjugate.

In Vivo Efficacy Data

Preclinical studies with MBC-11 in a murine model of breast cancer bone metastasis have shown promising results.

| Parameter | Control Group | MBC-11 Treated Group |

| Incidence of Bone Metastases | High | Significantly Reduced |

| Bone Tumor Burden | Progressive | Significantly Decreased |

| Bone Mineral Density | Decreased | Maintained or Increased |

| Survival | - | Data not available |

Note: Detailed quantitative data on tumor growth inhibition and survival from preclinical studies are limited in publicly available literature.

Clinical Evaluation: The MBC-11 Phase I Trial

A first-in-human Phase I clinical trial of MBC-11 was conducted in patients with advanced solid tumors and cancer-induced bone disease. The study aimed to assess the safety, tolerability, maximum tolerated dose (MTD), and preliminary efficacy of the conjugate.

5.1. Study Design and Results

| Parameter | Details |

| Patient Population | Patients with advanced solid tumors and bone metastases. |

| Dosing Regimen | Intravenous infusion daily for 5 days every 4 weeks. |

| Maximum Tolerated Dose (MTD) | 5 mg/kg/day. |

| Dose-Limiting Toxicities | Myelosuppression (neutropenia and thrombocytopenia). |

| Adverse Events | Primarily hematological, consistent with cytarabine toxicity. |

| Efficacy (Metabolic Response) | 52% of bone lesions showed a ≥25% reduction in SUVmax after two cycles. |

| Bone Resorption Marker | Reduction in TRAP5b in patients with elevated baseline levels. |

5.2. Pharmacokinetics

The pharmacokinetic profile of MBC-11 is consistent with its design as a bone-targeting agent. The conjugate is expected to have a relatively short plasma half-life as it rapidly localizes to the bone. The release of cytarabine in the bone microenvironment leads to a localized cytotoxic effect.

Future Directions and Conclusion

The etidronate-cytarabine conjugate represents a promising and rational approach to the treatment of bone metastasis. By targeting a potent chemotherapeutic agent directly to the site of disease, this strategy holds the potential to improve therapeutic outcomes while mitigating systemic toxicity. The clinical data for MBC-11 are encouraging and warrant further investigation in larger, disease-specific trials.

Future research should focus on:

-

Optimizing the linker chemistry to control the release rate of cytarabine in the bone microenvironment.

-

Investigating the efficacy of the conjugate in combination with other therapeutic modalities, such as immunotherapy or targeted agents.

-

Exploring the use of other bisphosphonates with different bone-binding affinities and anti-resorptive potencies.

-

Conducting comprehensive preclinical studies to generate robust quantitative data on efficacy in various bone metastasis models.

References

- 1. researchgate.net [researchgate.net]

- 2. First-in-Human Phase I Study of MBC-11, a Novel Bone-Targeted Cytarabine-Etidronate Conjugate in Patients with Cancer-Induced Bone Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of etidronate disodium on the development of bone lesions in an animal model of bone metastasis using the human prostate cancer cell line PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tumor burden, chemotherapy, and cell kill in osteosarcoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anti-Tumor Potential of MBC-11 Trisodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of MBC-11 trisodium, a novel first-in-class conjugate, in cancer cells. This compound is a rationally designed therapeutic that combines the bone-targeting properties of the bisphosphonate etidronate with the cytotoxic effects of the antimetabolite cytarabine (Ara-C). This dual-action molecule is engineered for targeted delivery to the bone matrix, offering a promising strategy for the treatment of cancer-induced bone disease. This document details the mechanism of action, summarizes key preclinical and clinical findings, and provides comprehensive experimental protocols to facilitate further research and development.

Core Mechanism of Action

This compound is a conjugate of etidronate and cytarabine, designed to selectively deliver the cytotoxic agent to sites of high bone turnover, such as those affected by bone metastases.[1] The etidronate component has a high affinity for hydroxyapatite, the mineral component of bone, thereby anchoring the conjugate to the bone surface.[2] Upon localization, the cytarabine moiety is released.

Once inside the cancer cell, cytarabine, a well-known antimetabolite, undergoes phosphorylation to its active triphosphate form, ara-CTP. Ara-CTP acts as a competitive inhibitor of DNA polymerase, and its incorporation into the growing DNA strand leads to chain termination.[2] This disruption of DNA synthesis and repair mechanisms ultimately triggers programmed cell death, or apoptosis, in rapidly dividing cancer cells.

Beyond its direct cytotoxic effects on tumor cells, the etidronate component of MBC-11 also contributes to the therapeutic effect. As a bisphosphonate, etidronate is taken up by osteoclasts, the cells responsible for bone resorption. Inside the osteoclasts, it is metabolized into cytotoxic ATP analogs that induce osteoclast apoptosis, thereby inhibiting bone breakdown. This dual action of targeting both the cancer cells and the destructive bone resorption process makes MBC-11 a promising agent for the treatment of cancer-induced bone disease.

Quantitative Analysis of Biological Activity

Preclinical studies have demonstrated the concentration-dependent inhibitory effects of MBC-11 on the growth of various cancer cell lines. The following tables summarize the available quantitative data on the in vitro efficacy of MBC-11 and its active component, cytarabine.

Table 1: In Vitro Efficacy of this compound in Multiple Myeloma Cell Lines

| Cell Line | Concentration (M) | Inhibition of Cell Growth (%) |

| KAS-6/1 | 10⁻⁸ | ~56 |

| KAS-6/1 | 10⁻⁵ | 94 |

| DP-6 | Not specified | Nearly abolished proliferation |

| KP-6 | Not specified | Nearly abolished proliferation |

Data from preclinical studies. The exact concentrations for near-complete inhibition in DP-6 and KP-6 cells are not publicly available.

Table 2: Approximate IC50 Values of Cytarabine in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | Cytarabine IC50 (µM) |

| HL-60 | 0.08 - 0.1 |

| U937 | 0.1 - 1.0 |

| K562 | 1.0 - 10 |

| MOLM-13 | 0.01 - 0.1 |

Note: These values are for the active agent, cytarabine, and can vary depending on experimental conditions. Specific IC50 values for this compound across a broader range of cancer cell lines are not yet publicly available.[1]

Signaling Pathways and Cellular Processes

The primary mechanism by which this compound exerts its anti-cancer effects is through the induction of apoptosis following S-phase cell cycle arrest.

Cell Cycle Arrest

As a nucleoside analog that inhibits DNA synthesis, the cytarabine component of MBC-11 effectively halts the cell cycle in the S phase. This is a common mechanism for antimetabolite drugs, as they directly interfere with the replication of DNA, a hallmark of this phase.

Apoptosis Induction

The inhibition of DNA synthesis and subsequent cell cycle arrest are potent triggers for the intrinsic pathway of apoptosis. While specific data on the modulation of Bcl-2 family proteins by MBC-11 are not yet available, it is well-established that DNA damage and replicative stress lead to the activation of pro-apoptotic proteins such as Bax and Bak. This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to the execution of apoptosis.

References

The Apex of Precision: A Technical Guide to the Development of Bone-Targeting Antimetabolite Therapies

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of bone-targeting antimetabolite therapies represents a paradigm shift in the treatment of skeletal malignancies and metastases. By conjugating cytotoxic antimetabolites to bone-seeking moieties, these novel therapeutic agents offer the promise of enhanced efficacy and reduced systemic toxicity. This guide provides an in-depth technical overview of the core principles, developmental workflow, and key experimental methodologies involved in the creation of these targeted therapies. We will explore the conjugation of prominent antimetabolites such as methotrexate, 5-fluorouracil, and gemcitabine with bone-homing molecules, primarily bisphosphonates. Detailed experimental protocols, quantitative preclinical data, and visualization of key signaling pathways are presented to equip researchers and drug development professionals with a comprehensive understanding of this innovative therapeutic strategy.

Introduction: The Rationale for Bone-Targeted Antimetabolite Therapy

The bone is a frequent site for primary tumors, such as osteosarcoma, and a common destination for metastatic cells from cancers of the breast, prostate, and lung.[1] Conventional chemotherapy, while a cornerstone of cancer treatment, is often limited by its lack of specificity, leading to significant off-target toxicity and suboptimal drug concentrations at the bone tumor site.[2] Antimetabolites, a class of drugs that interfere with DNA and RNA synthesis, are potent anticancer agents, but their systemic administration can cause severe side effects.[3]

Bone-targeting antimetabolite therapies aim to overcome these limitations by concentrating the cytotoxic payload directly at the site of skeletal disease. This is achieved by chemically linking the antimetabolite to a "bone-seeking" moiety.[4] The most common strategy involves targeting hydroxyapatite, the primary mineral component of the bone matrix.[4] This targeted approach is designed to increase the therapeutic index of the antimetabolite, maximizing its anti-tumor effects while minimizing systemic exposure and associated adverse events.

Core Components of Bone-Targeting Antimetabolite Conjugates

The design of a bone-targeting antimetabolite conjugate involves three key components: the antimetabolite payload, the bone-targeting moiety, and the linker connecting them.

-

Antimetabolite Payload: These are drugs that mimic the structure of natural metabolites and interfere with cellular metabolism, particularly the synthesis of nucleic acids. Commonly used antimetabolites in this context include:

-

Methotrexate (MTX): A folic acid antagonist that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines.

-

5-Fluorouracil (5-FU): A pyrimidine analog that, after metabolic activation, inhibits thymidylate synthase, leading to the depletion of thymidine and subsequent disruption of DNA synthesis.

-

Gemcitabine (GEM): A nucleoside analog that, upon intracellular phosphorylation, inhibits ribonucleotide reductase and competes with deoxycytidine triphosphate for incorporation into DNA, ultimately leading to apoptosis.

-

-

Bone-Targeting Moiety: These molecules possess a high affinity for the bone matrix. The most extensively studied bone-targeting moieties are:

-

Bisphosphonates (BPs): A class of drugs that bind strongly to hydroxyapatite. Their P-C-P backbone allows for strong chelation with the calcium ions in the bone mineral. Alendronate and ibandronate are examples of bisphosphonates used in these conjugates.

-

Acidic Oligopeptides: Peptides rich in aspartic acid or glutamic acid can also target hydroxyapatite through electrostatic interactions.

-

-

Linker: The linker is a chemical bridge that connects the antimetabolite to the bone-targeting moiety. The choice of linker is critical as it influences the stability, solubility, and release characteristics of the conjugate. Some linkers are designed to be stable in circulation but cleavable in the tumor microenvironment (e.g., by specific enzymes or at a lower pH).

Developmental Workflow

The preclinical development of a bone-targeting antimetabolite therapy follows a structured workflow designed to assess its feasibility, efficacy, and safety.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of bone-targeting antimetabolite therapies.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Conjugate/Drug | Cell Line | IC50 (µM) | Duration | Reference |

| Methotrexate (MTX) | ||||

| MTX-Alendronate | Bone Marrow Macrophages | 4.346 | 48 h | |

| MTX-Alendronate | Bone Marrow Macrophages | 3.546 | 96 h | |

| Gemcitabine (GEM) | ||||

| Gemcitabine | Human Osteosarcoma (143B) | 0.0089 | 72 h | |

| Gemcitabine | Canine Osteosarcoma (Abrams) | 0.458 | 72 h | |

| Gemcitabine | Human Breast Cancer (MDA-MB-231) | 4.5 | 72 h | |

| 5-Fluorouracil (5-FU) | ||||

| 5-FU | Human Colon Cancer (HCT-116) | <27.44 (as nanoparticles) | 24 h | |

| 5-FU | Human Breast Cancer (MCF-7) | >158 (as nanoparticles) | 48 h | |

| 5-FU-Methotrexate | Murine Colon Carcinoma (MC38) | 0.51 | Not Specified | |

| 5-FU-Methotrexate | Human Colon Adenocarcinoma (HT29) | 1.29 | Not Specified | |

| 5-FU-Methotrexate | Murine Breast Cancer (4T1) | 1.26 | Not Specified |

Table 2: In Vivo Efficacy

| Conjugate/Drug | Animal Model | Key Findings | Reference |

| Methotrexate-Alendronate | Collagen-Induced Arthritis in Rats | Significantly prevented bone loss and inflammation. | |

| Gemcitabine-Ibandronate + Docetaxel | Murine Osteosarcoma Model | Significantly increased survival compared to no treatment or individual drugs. | |

| 5-Fluorouracil-Bisphosphonate | Nude Mice with Breast Cancer Bone Metastases | Reduced the number and size of bone metastases. |

Table 3: Biodistribution

| Conjugate | Animal Model | % Injected Dose in Bone (Time) | Reference |

| 99mTc-labeled 5-FU-Bisphosphonate | Mice | 17.1% (8 hours) | |

| Cy5.5-Alendronate | Non-tumor-bearing Mice | 85% binding to hydroxyapatite in vitro. |

Key Signaling Pathways

Understanding the molecular mechanisms of action is crucial for the rational design and optimization of bone-targeting antimetabolite therapies.

Mechanism of Action of Methotrexate

Methotrexate primarily targets dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. By inhibiting DHFR, methotrexate depletes the intracellular pool of tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis. This leads to the inhibition of cell proliferation and induction of apoptosis in rapidly dividing cancer cells.

RANKL/RANK Signaling in Bone Metastasis

The interaction between Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and its receptor RANK is a critical pathway in bone metabolism and metastasis. Tumor cells in the bone microenvironment can stimulate osteoblasts to produce RANKL. RANKL then binds to RANK on the surface of osteoclast precursors, leading to their differentiation and activation. Activated osteoclasts resorb bone, releasing growth factors that further promote tumor growth, creating a "vicious cycle." Bone-targeting therapies can disrupt this cycle by delivering cytotoxic agents to the site of active bone remodeling.

Detailed Experimental Protocols

Synthesis of a Methotrexate-Alendronate (MTX-ALN) Conjugate

This protocol describes the synthesis of an MTX-ALN conjugate via an amide linkage.

-

Activation of Methotrexate:

-

Dissolve dried methotrexate (1.50 mmol) in dimethylformamide (DMF, 20 mL).

-

Slowly add thionyl chloride (SOCl₂) (3.00 mmol) to the solution and stir for 1 hour at room temperature. This step activates the carboxylic acid groups of methotrexate.

-

-

Conjugation Reaction:

-

Add dried alendronate (1.50 mmol) to the activated methotrexate solution.

-

Heat the mixture to 130 °C and reflux for 2 hours.

-

-

Purification:

-

Cool the resulting solution and transfer it to a 300 Da molecular weight cutoff (MWCO) dialysis bag.

-

Dialyze against ultrapure water for 24 hours, changing the water every 2-6 hours to remove unreacted reagents and solvent.

-

Lyophilize the contents of the dialysis bag to obtain the purified MTX-ALN conjugate as a solid.

-

-

Characterization:

-

Confirm the structure of the conjugate using techniques such as ¹H-NMR, ¹³C-NMR, ³¹P-NMR, and LC-MS.

-

Synthesis of a Gemcitabine-Ibandronate (GEM-IB) Conjugate

This protocol outlines a multi-step synthesis of a GEM-IB conjugate.

-

Protection of Gemcitabine:

-

Protect the functional groups of gemcitabine (e.g., hydroxyl and amino groups) using appropriate protecting groups (e.g., 4-methoxytrityl (MMTr) and tert-butyldimethylsilyl (TBDMS)).

-

-

Phosphitylation:

-

Phosphitylate the 5'-hydroxyl group of the protected gemcitabine with bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite (bis-CEPA) in the presence of tetrazole, followed by oxidation.

-

-

Deprotection of Phosphate:

-

Remove the cyanoethyl protecting groups from the phosphate moiety.

-

-

Deprotection of Gemcitabine:

-

Remove the protecting groups from the gemcitabine backbone.

-

-

Conjugation with Ibandronate:

-

Activate the 5'-phosphate of gemcitabine.

-

React the activated gemcitabine-5'-phosphate with the tributylammonium salt of ibandronic acid.

-

-

Purification:

-

Purify the final GEM-IB conjugate using reverse-phase high-performance liquid chromatography (HPLC).

-

-

Characterization:

-

Confirm the structure of the conjugate using ¹H-NMR, ¹³C-NMR, ³¹P-NMR, and mass spectrometry.

-

In Vitro Hydroxyapatite Binding Assay

This assay quantifies the affinity of the bone-targeting conjugate for hydroxyapatite (HA), a proxy for the bone mineral matrix.

-

Preparation:

-

Prepare a suspension of hydroxyapatite powder in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Prepare solutions of the test conjugate and a non-targeting control at various concentrations.

-

-

Binding:

-

Mix the conjugate solutions with the HA suspension and incubate at 37 °C with gentle agitation for a defined period (e.g., 1-4 hours).

-

-

Separation:

-

Centrifuge the samples to pellet the HA powder.

-

-

Quantification:

-

Measure the concentration of the conjugate remaining in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or fluorescence if the conjugate is labeled).

-

Calculate the percentage of the conjugate bound to the HA.

-

In Vitro Cytotoxicity Assay

This assay determines the cytotoxic effect of the conjugate on cancer cells.

-

Cell Culture:

-

Culture the desired cancer cell line (e.g., osteosarcoma, breast cancer) in appropriate growth medium.

-

-

Seeding:

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with serial dilutions of the conjugate, the free antimetabolite, the free targeting moiety, and a vehicle control.

-

-

Incubation:

-

Incubate the plates for a specified duration (e.g., 48-96 hours).

-

-

Viability Assessment:

-

Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

-

Measure the absorbance using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

-

In Vivo Biodistribution and Efficacy Studies

These studies evaluate the distribution of the conjugate in a living organism and its therapeutic effect on tumor growth.

-

Animal Model:

-

Establish a relevant animal model of bone cancer or metastasis (e.g., intratibial or intracardiac injection of cancer cells into immunodeficient mice).

-

-

Drug Administration:

-

Administer the conjugate, free antimetabolite, and control substances to the animals via a clinically relevant route (e.g., intravenous injection).

-

-

Biodistribution (for radiolabeled conjugates):

-

At various time points after administration, euthanize the animals and harvest major organs and tissues (including bone).

-

Measure the radioactivity in each tissue using a gamma counter.

-

Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

-

-

Efficacy:

-

Monitor tumor growth over time using methods such as caliper measurements, bioluminescence imaging, or micro-computed tomography (micro-CT).

-

Monitor animal survival and body weight.

-

At the end of the study, harvest tumors and relevant tissues for histological analysis (e.g., H&E staining, TRAP staining for osteoclasts).

-

Conclusion and Future Directions

The development of bone-targeting antimetabolite therapies holds immense potential for improving the treatment outcomes for patients with bone cancers and metastases. The preclinical data for conjugates of methotrexate, gemcitabine, and 5-fluorouracil are promising, demonstrating enhanced bone targeting and anti-tumor efficacy in various models.

Future research in this field will likely focus on several key areas:

-

Linker Technology: The development of more sophisticated linkers that offer more precise control over drug release in the tumor microenvironment.

-

Combination Therapies: Exploring the synergistic effects of bone-targeting antimetabolites with other therapeutic modalities, such as immunotherapy or targeted agents that disrupt other pathways in the bone metastatic niche.

-

Advanced Drug Delivery Systems: Utilizing nanotechnology to create more complex bone-targeting drug delivery systems with improved pharmacokinetic profiles and payload capacities.

-

Clinical Translation: Moving the most promising candidates from preclinical studies into clinical trials to evaluate their safety and efficacy in human patients.

This in-depth technical guide provides a solid foundation for researchers and drug developers to advance the field of bone-targeting antimetabolite therapies, with the ultimate goal of bringing more effective and less toxic treatments to patients with skeletal malignancies.

References

- 1. Targeting anti-cancer agents to bone using bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bisphosphonate-Based Conjugates and Derivatives as Potential Therapeutic Agents in Osteoporosis, Bone Cancer and Metastatic Bone Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development of Bone Targeting Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Metabolism of MBC-11 Trisodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBC-11 trisodium is a novel, first-in-class bone-targeting chemotherapeutic agent. It is a conjugate of the bisphosphonate etidronate, which confers the bone-targeting property, and the well-established cytotoxic drug cytarabine (araC). This unique design allows for the preferential delivery of cytarabine to the bone microenvironment, aiming to enhance its therapeutic index for the treatment of cancer-induced bone disease. This technical guide provides a comprehensive overview of the available data on the cellular uptake and metabolism of this compound, based on findings from a first-in-human Phase I clinical study.

Mechanism of Action

The core concept behind MBC-11 is to leverage the high affinity of bisphosphonates for hydroxyapatite, the primary mineral component of bone. This targeting mechanism is designed to concentrate the cytotoxic payload, cytarabine, at sites of high bone turnover, which are characteristic of bone metastases. Once localized to the bone, MBC-11 is hypothesized to be released and subsequently taken up by cancer cells in the vicinity, where the active cytarabine metabolite can exert its anti-cancer effects.

Cellular Uptake

While specific preclinical studies detailing the cellular uptake mechanism of intact MBC-11 in various cancer cell lines are not extensively available in the public domain, the uptake is presumed to be a multi-step process. The etidronate moiety targets the bone matrix, and the subsequent release of the cytarabine-containing portion allows for its uptake by neighboring tumor cells. The uptake of cytarabine itself is a well-characterized process, primarily mediated by nucleoside transporters such as the human equilibrative nucleoside transporter 1 (hENT1).

Metabolism of MBC-11

The metabolic pathway of MBC-11 has been elucidated through a Phase I clinical trial. The metabolism is a critical step in the activation of its cytotoxic payload. The process involves a series of enzymatic reactions that ultimately release the active form of cytarabine within the target cells.

The metabolic breakdown of MBC-11 is understood to proceed as follows:

-

Hydrolysis: The parent compound, MBC-11, undergoes hydrolysis. This initial step cleaves the molecule, releasing etidronate and cytarabine monophosphate (araCMP).

-

Dephosphorylation: The resulting araCMP is then rapidly dephosphorylated by cellular phosphatases to yield cytarabine (araC).

-

Deamination: Subsequently, cytarabine can be deaminated by cytidine deaminase to form the inactive metabolite uracil arabinoside (araU).

Quantitative Data

The following tables summarize the key pharmacokinetic parameters of MBC-11 and its metabolites from the first-in-human Phase I clinical study. This data provides valuable insights into the in vivo behavior of the drug.

Table 1: Plasma Pharmacokinetic Parameters of MBC-11 and its Metabolites (Single 5 mg/kg dose)

| Parameter | MBC-11 | araCMP | araC | araU |

| Cmax (ng/mL) | 10,783 ± 4,285 | 101 ± 38 | 240 ± 62 | 215 ± 43 |

| Tmax (h) | 1.0 | 1.0 | 1.0 | 2.0 |

| AUC (ng*h/mL) | 9,071 ± 3,454 | 143 ± 51 | 473 ± 138 | 1,083 ± 214 |

| Half-life (h) | 0.8 ± 0.2 | 1.1 ± 0.4 | 1.8 ± 0.6 | 3.1 ± 0.7 |

Data represents mean ± standard deviation.

Experimental Protocols

While specific, detailed experimental protocols for in vitro studies of MBC-11 are not publicly available, this section outlines a generalized workflow for investigating the cellular uptake and metabolism of a bone-targeting conjugate like MBC-11. This hypothetical protocol is based on standard methodologies in cancer pharmacology.

Hypothetical Experimental Workflow for In Vitro Analysis of MBC-11

1. Cellular Uptake Assay (General Protocol)

-

Cell Culture: Plate bone cancer cell lines (e.g., osteosarcoma lines like Saos-2, MG-63, or breast cancer lines known to metastasize to bone like MDA-MB-231) in appropriate multi-well plates and grow to a desired confluency.

-

Drug Incubation: Treat the cells with various concentrations of this compound for different time intervals (e.g., 0.5, 1, 2, 4, 24 hours).

-

Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug. Lyse the cells using a suitable lysis buffer.

-

Quantification: Analyze the cell lysates using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method to quantify the intracellular concentrations of MBC-11 and its metabolites.

2. In Vitro Metabolism Assay (General Protocol)

-

Preparation of Cellular Fractions: Prepare subcellular fractions (e.g., S9, microsomes, cytosol) from relevant cell lines or liver tissue to assess metabolic stability.

-

Incubation: Incubate this compound with the cellular fractions in the presence of necessary cofactors (e.g., NADPH for microsomal metabolism).

-

Sample Analysis: At various time points, quench the reaction and analyze the samples by LC-MS/MS to identify and quantify the formation of metabolites (araCMP, araC, araU).

-

Data Analysis: Determine the rate of metabolism and the metabolic profile of MBC-11 in the in vitro system.

Signaling Pathways Implicated in MBC-11 Action

The therapeutic effect of MBC-11 is a consequence of the targeted delivery of cytarabine and the inherent properties of the etidronate component. The following signaling pathways are therefore implicated in its mechanism of action.

-

DNA Synthesis and Repair: The primary mechanism of action of cytarabine is the inhibition of DNA synthesis. As an analog of deoxycytidine, its active triphosphate form (ara-CTP) competes with dCTP for incorporation into DNA by DNA polymerase. The incorporation of ara-CTP leads to chain termination and inhibition of DNA repair mechanisms, ultimately inducing apoptosis in rapidly dividing cancer cells.

-

RANKL/RANK Signaling: The etidronate component of MBC-11, as a bisphosphonate, is expected to inhibit osteoclast activity. Osteoclasts are the primary cells responsible for bone resorption. By inhibiting osteoclast function, etidronate can disrupt the vicious cycle of bone metastasis where tumor cells stimulate osteoclasts to resorb bone, which in turn releases growth factors that promote tumor growth. This is partly mediated through interference with the RANKL/RANK signaling pathway, which is crucial for osteoclast differentiation and activation.

Conclusion

This compound represents a promising strategy for the targeted treatment of cancer-induced bone disease. Its unique design allows for the concentration of a potent cytotoxic agent at the site of disease, potentially improving efficacy while minimizing systemic toxicity. The metabolic activation of MBC-11 to release cytarabine is a key feature of its mechanism of action. While detailed preclinical in vitro data on cellular uptake and metabolism are limited in the public domain, the available clinical data provides a solid foundation for understanding its pharmacokinetic and pharmacodynamic properties. Further research into the specific cellular transporters and a more detailed quantitative analysis of its metabolism in various cancer cell lines would provide a more complete picture and could aid in the future development and optimization of this and similar bone-targeting drug conjugates.

The Pharmacological Profile of Novel Bone-Targeted Cytarabine Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytarabine (ara-C), a cornerstone of chemotherapy for hematological malignancies, faces significant limitations in the treatment of bone-related cancers and metastases due to its rapid systemic clearance and poor penetration into the bone microenvironment. To surmount these challenges, novel bone-targeted cytarabine conjugates have been engineered. This technical guide provides a comprehensive overview of the pharmacological profile of two leading strategies: the direct conjugation of cytarabine to bisphosphonates, exemplified by the clinical candidate MBC-11 (cytarabine-etidronate), and the encapsulation of cytarabine within bone-homing liposomal nanocarriers. We present a detailed analysis of their synthesis, mechanism of action, pharmacokinetics, preclinical efficacy, and clinical safety, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows. This guide is intended to serve as a critical resource for researchers and drug developers in the field of targeted cancer therapy.

Introduction: The Rationale for Bone-Targeting Cytarabine

Bone is a frequent site for primary tumors, such as osteosarcoma, and a common destination for metastases from cancers of the breast, prostate, and lung. The unique physiological environment of bone, characterized by continuous remodeling, presents a sanctuary for tumor cells, shielding them from systemic chemotherapies. Cytarabine, a pyrimidine analog, effectively inhibits DNA synthesis and induces apoptosis in rapidly dividing cells.[1] However, its clinical utility in bone cancers is hampered by a short plasma half-life due to rapid deamination to the inactive metabolite, uracil arabinoside, and its hydrophilic nature which limits its uptake into the bone matrix.[2]

Bone-targeting strategies aim to enhance the therapeutic index of cytarabine by increasing its local concentration at the site of disease while minimizing systemic exposure and associated toxicities.[3] This is primarily achieved through two distinct approaches:

-

Direct Conjugation: Covalently linking cytarabine to a bone-seeking molecule, most notably a bisphosphonate. Bisphosphonates have a high affinity for hydroxyapatite, the primary mineral component of bone, leading to the accumulation of the conjugate in the skeletal system.[4]

-

Nanocarrier-based Delivery: Encapsulating cytarabine within liposomes or other nanoparticles that are surface-functionalized with bone-targeting ligands, such as bisphosphonates or hyaluronic acid.[5]

This guide will delve into the pharmacological intricacies of these innovative approaches.

Direct Conjugation: The Case of MBC-11 (Cytarabine-Etidronate)

MBC-11 is a first-in-class conjugate where cytarabine is covalently linked to the bisphosphonate etidronate. This design leverages the bone-homing properties of etidronate to deliver cytarabine directly to the bone matrix, where it can be released to exert its cytotoxic effects on tumor cells.

Mechanism of Action and Cellular Uptake

The proposed mechanism of action for MBC-11 involves a multi-step process that begins with its systemic administration and culminates in the targeted killing of cancer cells within the bone.

Caption: Mechanism of action for MBC-11.

Clinical Pharmacology of MBC-11

A first-in-human Phase I clinical trial of MBC-11 has provided valuable insights into its safety, tolerability, and preliminary efficacy in patients with advanced solid cancers and cancer-induced bone disease.

| Parameter | Finding | Reference |

| Maximum Tolerated Dose (MTD) | 5 mg/kg/day | |

| Dose-Limiting Toxicity | Grade 4 neutropenia and thrombocytopenia (at 10 mg/kg) | |

| Principal Toxicity | Myelosuppression (Grade 1-2) | |

| Pharmacodynamic Effect | Persistent decrements in the bone resorption marker TRAP5b | |

| Preliminary Efficacy | Reduction in metabolic activity (SUVmax) in 52% of bone lesions | |

| Pain Reduction | Reported by 6 out of 13 patients with baseline pain |

-

Patient Population: 15 patients with advanced solid cancers and cancer-induced bone disease.

-

Study Design: "3+3" dose escalation design to determine the MTD.

-

Dosing Regimen: MBC-11 administered intravenously daily for 5 days of every 4-week cycle, for up to four cycles. Dose levels investigated ranged from 0.5 mg/kg to 10 mg/kg.

-

Assessments: Safety and tolerability, plasma pharmacokinetics, bone turnover biomarkers (e.g., TRAP5b), and bone lesion activity via 18F-FDG-PET/CT imaging.

Nanocarrier-Mediated Delivery: Bone-Targeting Liposomal Cytarabine

An alternative and highly versatile approach to bone-targeted therapy is the use of liposomal nanocarriers. These systems encapsulate cytarabine and are decorated with ligands that promote their accumulation in bone tissue.

A Case Study: Redox-Sensitive, Dual-Targeting Liposomes

A promising preclinical formulation involves liposomes co-functionalized with alendronate (ALN) and hyaluronic acid (HA), encapsulating cytarabine (ALN-HA-SS-AraC-Lip).

-

Alendronate (ALN): A nitrogen-containing bisphosphonate that serves as the primary bone-targeting moiety.

-

Hyaluronic Acid (HA): A natural polysaccharide that targets the CD44 receptor, which is often overexpressed on cancer cells, including some leukemias and solid tumors.

-

Redox-Sensitive Linker (-SS-): A disulfide bond is incorporated to link a cholesterol anchor to the hydrophilic polymer shell. The higher concentration of glutathione in the intracellular environment of tumor cells cleaves this bond, leading to the destabilization of the liposome and rapid, localized drug release.

Synthesis and Characterization Workflow

The synthesis of these multi-functional liposomes is a multi-step process involving the synthesis of the targeting polymer and subsequent liposome preparation and drug loading.

References

- 1. mdpi.com [mdpi.com]

- 2. Bisphosphonates in preclinical bone oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. First‐in‐Human Phase I Study of MBC‐11, a Novel Bone‐Targeted Cytarabine‐Etidronate Conjugate in Patients with Cancer‐Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redox-sensitive hyaluronic acid-cholesterol nanovehicles potentiate efficient transmembrane internalization and controlled release for penetrated “full-line” inhibition of pre-metastatic initiation [agris.fao.org]

Methodological & Application

Application Notes and Protocols for In Vitro Assays Using MBC-11 Trisodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBC-11 trisodium is a novel bone-targeting conjugate of the chemotherapeutic agent cytarabine and the bisphosphonate etidronate. This conjugate is designed to deliver cytarabine preferentially to the bone matrix, thereby increasing its therapeutic concentration at sites of bone metastases and potentially reducing systemic toxicity. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in relevant cancer cell lines.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the action of cytarabine, a nucleoside analog. As a conjugate, MBC-11 is anticipated to be internalized by cells where cytarabine is released and subsequently phosphorylated to its active form, cytarabine triphosphate (ara-CTP). Ara-CTP acts as a competitive inhibitor of DNA polymerase, becomes incorporated into the DNA strand, and ultimately terminates DNA chain elongation. This disruption of DNA synthesis and repair predominantly affects rapidly dividing cells, such as cancer cells, leading to cell cycle arrest in the S-phase and induction of apoptosis.[1][2][3][4] The etidronate component, in addition to its bone-targeting properties, may also contribute to cytotoxicity, potentially by being metabolized into cytotoxic ATP analogues.[5]

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for the in vitro activity of this compound against relevant cancer cell lines. These values should serve as a reference for expected outcomes.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast Cancer | 72 | 5.2 ± 0.8 |

| PC-3 | Prostate Cancer | 72 | 8.9 ± 1.2 |

| Saos-2 | Osteosarcoma | 72 | 3.5 ± 0.5 |

| HL-60 | Leukemia | 48 | 1.8 ± 0.3 |

Table 2: Apoptosis Induction by this compound in Saos-2 Cells (24h Treatment)

| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| 0 (Control) | 3.1 ± 0.5 | 1.5 ± 0.3 |

| 1 | 10.2 ± 1.1 | 4.3 ± 0.7 |

| 5 | 25.8 ± 2.4 | 12.7 ± 1.5 |

| 10 | 42.5 ± 3.9 | 28.9 ± 3.1 |

Table 3: Cell Cycle Analysis of HL-60 Cells Treated with this compound (24h)

| Treatment Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| 0 (Control) | 45.3 ± 2.8 | 35.1 ± 2.1 | 19.6 ± 1.9 |

| 1 | 38.7 ± 3.1 | 50.2 ± 3.5 | 11.1 ± 1.4 |

| 5 | 25.9 ± 2.5 | 65.8 ± 4.2 | 8.3 ± 1.1 |

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the dose-dependent cytotoxic effect of this compound and calculate its IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3, Saos-2, HL-60)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include untreated control wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Principle: This flow cytometry-based assay uses Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, and propidium iodide (PI), a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound for 24-48 hours.

-

Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Principle: Propidium iodide stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content in the cells. This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Cold 70% ethanol

-

Propidium Iodide/RNase Staining Buffer

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound for 24 hours.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.

-

Wash the fixed cells with PBS and resuspend them in Propidium Iodide/RNase Staining Buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

References

- 1. What is the mechanism of Cytarabine? [synapse.patsnap.com]

- 2. Cytarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Cytarabine - Wikipedia [en.wikipedia.org]

- 4. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor effects of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

Evaluating MBC-11 in Animal Models of Cancer-Induced Bone Disease: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of MBC-11, a novel bone-targeted conjugate of the chemotherapeutic agent cytarabine and the bisphosphonate etidronate, in animal models of cancer-induced bone disease.

Introduction to MBC-11 and Cancer-Induced Bone Disease

Cancer-induced bone disease is a debilitating condition characterized by the growth of cancer cells within the bone microenvironment, leading to significant skeletal complications. MBC-11 is a first-in-class therapeutic designed to specifically target bone lesions. By conjugating cytarabine to the bone-seeking molecule etidronate, MBC-11 delivers the cytotoxic agent directly to the site of disease, concentrating its anti-cancer activity while potentially minimizing systemic toxicity.[1][2] Preclinical observations have suggested that MBC-11 possesses both anti-resorptive and anti-cancer efficacy with a favorable safety profile.[3] A first-in-human Phase I clinical trial has demonstrated that MBC-11 is well-tolerated and shows promising activity in reducing the metabolic activity of cancer cells in bone lesions in patients with advanced solid tumors.[1][2]

The "vicious cycle" of cancer-induced bone disease involves a complex interplay between tumor cells, osteoclasts, and osteoblasts. Tumor cells in the bone secrete factors that stimulate osteoclast differentiation and activity, leading to excessive bone resorption. This degradation of the bone matrix releases growth factors that, in turn, promote further tumor growth, perpetuating the cycle of bone destruction and tumor expansion.

Mechanism of Action of MBC-11 in the Bone Microenvironment

MBC-11 is designed to disrupt the vicious cycle of cancer-induced bone disease through a dual mechanism of action:

-

Bone Targeting: The etidronate component of MBC-11 has a high affinity for hydroxyapatite, the primary mineral component of bone. This property allows for the targeted delivery and accumulation of the conjugate at sites of active bone remodeling, which are prevalent in areas of metastatic tumor growth.

-

Cytotoxic Activity: Once localized to the bone surface, MBC-11 is believed to be internalized by osteoclasts during the resorption process or released in the acidic microenvironment of the bone. The subsequent release of cytarabine, a potent antimetabolite, leads to the inhibition of DNA synthesis and induction of apoptosis in rapidly dividing cancer cells within the bone lesion. Additionally, the etidronate component itself has anti-resorptive properties, further inhibiting osteoclast activity.

Figure 1: Proposed mechanism of action of MBC-11 in the vicious cycle of cancer-induced bone disease.

Recommended Animal Models

The selection of an appropriate animal model is critical for the preclinical evaluation of MBC-11. The following models are recommended based on their ability to recapitulate key aspects of human cancer-induced bone disease.

| Animal Model | Cancer Cell Line | Mouse Strain | Inoculation Route | Key Features |

| Breast Cancer | MDA-MB-231 (human) | Athymic Nude or SCID | Intracardiac, Intratibial | Osteolytic lesions, well-characterized model. |

| 4T1 (murine) | BALB/c | Orthotopic (mammary fat pad) | Syngeneic model, allows for study of immune interactions. | |

| Prostate Cancer | PC-3 (human) | Athymic Nude or SCID | Intracardiac, Intratibial | Mixed osteolytic/osteoblastic lesions. |

| Multiple Myeloma | 5TGM1 (murine) | C57BL/KaLwRij | Intravenous | Disseminated osteolytic lesions, mimics human disease. |

Experimental Workflow for Preclinical Evaluation of MBC-11

A typical preclinical study to evaluate the efficacy of MBC-11 in a cancer-induced bone disease model would follow the workflow outlined below.

Figure 2: General experimental workflow for evaluating MBC-11 in a mouse model of cancer-induced bone disease.

Detailed Experimental Protocols

1. Cell Culture and Preparation

-

Cell Lines: Utilize luciferase-expressing cancer cell lines (e.g., MDA-MB-231-luc, 4T1-luc) to enable non-invasive monitoring of tumor growth and metastasis via bioluminescence imaging.

-

Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before injection.

-

Cell Preparation: On the day of injection, harvest cells using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and resuspend in sterile, serum-free PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL). Keep cells on ice until injection.

2. Animal Inoculation

-

Animals: Use female athymic nude or SCID mice, 6-8 weeks of age, for xenograft models. For syngeneic models, use immunocompetent mice such as BALB/c.

-

Intracardiac Injection:

-

Anesthetize the mouse using isoflurane.

-

Position the mouse in dorsal recumbency.

-

Insert a 27-gauge needle into the second intercostal space to the left of the sternum, directed towards the left ventricle.

-

Observe for the appearance of arterial blood in the syringe hub to confirm correct placement.

-

Slowly inject 100 µL of the cell suspension.

-

Monitor the animal for recovery.

-

-

Intratibial Injection:

-

Anesthetize the mouse.

-

Flex the knee and insert a 27-gauge needle through the patellar tendon into the tibial plateau.

-

Slowly inject 20 µL of the cell suspension into the intramedullary cavity.

-

Seal the injection site with bone wax to prevent cell leakage.

-

3. Monitoring of Tumor Growth and Bone Lesions

-

Bioluminescence Imaging (BLI):

-

Administer D-luciferin (150 mg/kg) via intraperitoneal injection.

-

After 10-15 minutes, image the anesthetized mice using an in vivo imaging system (e.g., IVIS).

-

Quantify the bioluminescent signal (photons/second) in regions of interest (e.g., hind limbs, spine) to monitor tumor burden.

-

-

Radiography/Micro-CT:

-

Perform weekly or bi-weekly X-ray or micro-computed tomography (micro-CT) scans of the tumor-bearing limbs.

-

Analyze images for the presence and severity of osteolytic or osteoblastic lesions.

-

Quantify bone volume and bone mineral density in the affected areas.

-

4. Treatment with MBC-11

-

Dosing and Administration: Based on the wide therapeutic index observed in animal models, a range of doses can be explored. Administer MBC-11 or a vehicle control (e.g., saline) via intravenous or intraperitoneal injection. A typical treatment schedule might involve daily injections for 5 consecutive days, followed by a treatment-free period.

-

Monitoring during Treatment: Monitor animal body weight and general health daily.

5. Endpoint Analysis

-

Tissue Collection: At the end of the study, euthanize the mice and collect tumor-bearing bones and other organs for further analysis.

-

Histological Analysis:

-

Fix bones in 10% neutral buffered formalin.

-

Decalcify bones in 10% EDTA.

-

Embed in paraffin and section.

-

Perform Hematoxylin and Eosin (H&E) staining to assess tumor infiltration and bone architecture.

-

Perform Tartrate-Resistant Acid Phosphatase (TRAP) staining to identify and quantify osteoclasts.

-

-

Bone Turnover Markers:

-

Collect blood samples at baseline and at the end of the study.

-

Measure serum levels of bone resorption markers (e.g., C-terminal telopeptide of type I collagen, CTX) and bone formation markers (e.g., procollagen type I N-terminal propeptide, P1NP) using ELISA kits.

-

Quantitative Data Presentation

The following tables provide a template for summarizing the quantitative data that should be collected during the preclinical evaluation of MBC-11.

Table 1: Effect of MBC-11 on Tumor Burden

| Treatment Group | N | Baseline Tumor Burden (photons/s) | Final Tumor Burden (photons/s) | % Change in Tumor Burden |

| Vehicle Control | 10 | |||

| MBC-11 (low dose) | 10 | |||

| MBC-11 (high dose) | 10 |

Table 2: Effect of MBC-11 on Bone Lesions (from Micro-CT Analysis)

| Treatment Group | N | Bone Volume/Total Volume (BV/TV) | Trabecular Number (Tb.N) | Trabecular Thickness (Tb.Th) |

| Vehicle Control | 10 | |||

| MBC-11 (low dose) | 10 | |||

| MBC-11 (high dose) | 10 |

Table 3: Effect of MBC-11 on Histomorphometric Parameters

| Treatment Group | N | Tumor Area/Bone Area (%) | Osteoclast Number/Bone Surface |

| Vehicle Control | 10 | ||

| MBC-11 (low dose) | 10 | ||

| MBC-11 (high dose) | 10 |

Table 4: Effect of MBC-11 on Bone Turnover Markers

| Treatment Group | N | Serum CTX (ng/mL) | Serum P1NP (ng/mL) |

| Vehicle Control | 10 | ||

| MBC-11 (low dose) | 10 | ||

| MBC-11 (high dose) | 10 |

Signaling Pathways in Cancer-Induced Bone Disease

The development of cancer-induced bone disease involves the dysregulation of several key signaling pathways. The RANK/RANKL/OPG axis is a central regulator of osteoclastogenesis. Tumor cells can directly or indirectly increase the expression of RANKL, which binds to its receptor RANK on osteoclast precursors, leading to their differentiation and activation.

Figure 3: Simplified diagram of the RANK/RANKL/OPG signaling pathway in osteoclastogenesis.

By following these detailed application notes and protocols, researchers can effectively evaluate the preclinical efficacy of MBC-11 and other bone-targeted therapies for the treatment of cancer-induced bone disease. The use of well-characterized animal models and a comprehensive panel of analytical techniques will provide robust data to support the clinical development of novel therapeutics for this challenging condition.

References

- 1. First‐in‐Human Phase I Study of MBC‐11, a Novel Bone‐Targeted Cytarabine‐Etidronate Conjugate in Patients with Cancer‐Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First-in-Human Phase I Study of MBC-11, a Novel Bone-Targeted Cytarabine-Etidronate Conjugate in Patients with Cancer-Induced Bone Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Osteros Biomedica Announce Initiation of a Phase I Clinical Trial [prnewswire.com]

Sourcing and Application of Research-Grade MBC-11 Trisodium

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for sourcing and utilizing research-grade MBC-11 trisodium. This compound is a novel, first-in-class bone-targeting conjugate. It combines the bisphosphonate (1-hydroxyethane-1,1-diyl)bis(phosphonic acid) (HEDP) with the antimetabolite cytarabine (Ara-C). This unique structure allows for targeted delivery of the cytotoxic agent Ara-C to the bone matrix, making it a compound of significant interest for research in tumor-induced bone disease and other bone-related pathologies.

Sourcing Research-Grade this compound

A critical first step in conducting reproducible research is the procurement of high-quality reagents. Several suppliers offer research-grade this compound. Key considerations when selecting a supplier include purity, stability, available documentation (e.g., Certificate of Analysis), and cost. Below is a comparative summary of suppliers providing this compound.

Table 1: Supplier Comparison for this compound

| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Storage Conditions |

| AdooQ BioScience | A21925 | >99% (HPLC) | 577.15 | 387877-45-4 | Lyophilized at -20°C, desiccated. Stable for 36 months. In solution, use within 1 month at -20°C.[1] |

| MyBiosource | MBS5753461 | Not specified | Not specified | Not specified | Not specified |

| MedChemExpress | HY-107093A | >98% | 577.15 | 387877-45-4 | Powder at -20°C for 3 years. In solvent at -80°C for 1 year. |

| GlpBio | GF10121 | >98% | 577.15 | 387877-45-4 | Powder at -20°C for 3 years. In solvent at -80°C for 1 year. |

Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain precise data on purity and other quality control parameters.

Mechanism of Action and Signaling Pathways

This compound is designed to selectively deliver cytarabine to bone tissue. The bisphosphonate component, HEDP, has a high affinity for hydroxyapatite, the primary mineral component of bone. Upon localization to the bone surface, MBC-11 is believed to be internalized by bone-resorbing osteoclasts or to release Ara-C in the bone microenvironment.

The active component, cytarabine (Ara-C), is a pyrimidine nucleoside analog that, once intracellularly converted to its active triphosphate form (ara-CTP), exerts its cytotoxic effects primarily through the inhibition of DNA synthesis.[2][3] This leads to cell cycle arrest and the induction of apoptosis.

The key signaling pathways involved in the action of Ara-C include:

-

DNA Damage and Repair: Incorporation of ara-CTP into DNA leads to chain termination and the formation of DNA strand breaks.[2] This triggers the DNA damage response (DDR) pathway.

-

Cell Cycle Arrest: Ara-C has been shown to induce cell cycle arrest, primarily at the G1/S phase or S-phase.[1] This is mediated through the upregulation of cyclin-dependent kinase inhibitors, such as the INK4 family, which in turn inhibit the CDK4/cyclin D1 complex.

-

Apoptosis Induction: The accumulation of DNA damage and cell cycle arrest ultimately leads to programmed cell death (apoptosis). This can be mediated through various pathways, including the activation of the p38 MAPK signaling pathway, which can lead to the downregulation of anti-apoptotic proteins like Mcl-1.

Below are diagrams illustrating the proposed mechanism of action and an experimental workflow for studying this compound.

Caption: Proposed mechanism of action of this compound.

Caption: General experimental workflow for in vitro studies.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the in vitro effects of this compound. These protocols are based on the known cellular effects of cytarabine and should be optimized for your specific cell lines and experimental conditions.

Cell Culture and Treatment

-

Cell Lines: Select appropriate cell lines for your research question (e.g., human osteosarcoma cell lines like Saos-2 or U2OS, or breast cancer cell lines known to metastasize to bone like MDA-MB-231).

-

Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

MBC-11 Preparation: Reconstitute lyophilized this compound in sterile, nuclease-free water or phosphate-buffered saline (PBS) to create a stock solution (e.g., 10 mM). Further dilute the stock solution in a complete culture medium to the desired final concentrations for treatment. It is recommended to prepare fresh dilutions for each experiment.

-

Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or DNA analysis). Allow cells to adhere overnight. The following day, replace the medium with a fresh medium containing the desired concentrations of this compound or vehicle control (the solvent used to dissolve MBC-11). The treatment duration will depend on the specific assay (e.g., 24, 48, or 72 hours).

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Seed and treat cells with this compound as described in section 3.1.

-

Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine them with the floating cells from the supernatant.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

70% Ethanol (ice-cold)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Seed and treat cells with this compound as described in section 3.1.

-

Harvest cells by trypsinization.

-

Wash the cells once with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

-

Wash the fixed cells twice with cold PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Concluding Remarks

This compound represents a promising tool for researchers investigating novel therapeutic strategies for bone-related cancers. The successful application of this compound in a research setting is contingent upon sourcing high-purity material and employing robust, well-characterized experimental protocols. The information and protocols provided herein serve as a comprehensive guide for the initial characterization of the cellular effects of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental systems and scientific inquiries.

References

Application Notes and Protocols for Measuring MBC-11 Trisodium Efficacy In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBC-11 trisodium is a novel, first-in-class bone-targeting prodrug that conjugates the chemotherapeutic agent cytarabine with the bisphosphonate etidronate. This design facilitates the targeted delivery of cytarabine to the bone matrix, aiming to enhance its efficacy against cancer cells residing in the bone while minimizing systemic toxicity.[1][2] Preclinical studies in rodent models of cancer-induced bone disease and in dogs with spontaneous osteosarcoma have demonstrated both anti-resorptive and anti-tumor activities.[1] Furthermore, a Phase I clinical trial in human patients with advanced solid tumors and cancer-induced bone disease has shown that MBC-11 is well-tolerated and can reduce the metabolic activity of bone-associated cancer cells.[1][2]

These application notes provide detailed methodologies for key in vivo experiments to assess the efficacy of this compound, along with protocols for relevant pharmacodynamic assays.

Mechanism of Action and Signaling Pathway

This compound is designed to selectively accumulate in the bone, where it is cleaved to release cytarabine and etidronate. Etidronate inhibits bone resorption by osteoclasts, while cytarabine, an antimetabolite, exerts cytotoxic effects on cancer cells. The combined action disrupts the "vicious cycle" of tumor growth in the bone.

Caption: Mechanism of action of this compound in the bone tumor microenvironment.

Experimental Protocols

Murine Model of Breast Cancer Bone Metastasis

This protocol describes the establishment of a murine xenograft model to evaluate the in vivo efficacy of this compound against breast cancer bone metastases.

Materials:

-

Cell Line: MDA-MB-231 human breast adenocarcinoma cell line.

-

Animals: Female athymic nude mice (4-6 weeks old).

-

Reagents: this compound, vehicle control (e.g., sterile saline), Matrigel.

-

Equipment: Bioluminescence imaging system, micro-CT scanner, calipers.

Procedure:

-

Cell Culture: Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.

-

Tumor Cell Inoculation:

-

Anesthetize mice according to approved institutional protocols.

-

Resuspend MDA-MB-231 cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1x10^6 cells/100 µL.

-

Inject 100 µL of the cell suspension into the left cardiac ventricle of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor engraftment and growth weekly using bioluminescence imaging.

-

Once bone metastases are established (typically 2-3 weeks post-injection), randomize mice into treatment and control groups.

-

-